N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features multiple benzothiazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:
Condensation Reactions: The formation of benzothiazole rings often involves the condensation of 2-aminothiophenol with aldehydes or ketones.
Cyclization Reactions: Thiazole rings can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Amidation Reactions: The final step often involves the amidation of the synthesized benzothiazole and thiazole intermediates.
Industrial Production Methods
Industrial production methods for such complex compounds often employ:
Microwave-Assisted Synthesis: This method accelerates reaction times and improves yields.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions include various substituted benzothiazole and thiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Antimicrobial Agents: The compound has shown promise as an antimicrobial agent against various bacterial and fungal species.
Cancer Research: Some benzothiazole derivatives are being studied for their anticancer properties.
Imaging Agents: Certain derivatives are used in PET imaging for cancer detection.
Mechanism of Action
The mechanism of action of N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide involves:
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides .
- 2-(3,4-dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazole .
Uniqueness
N-[2-(4-{4-[4-(1,3-benzothiazole-2-amido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide is unique due to its multi-ring structure, which provides a higher degree of functionalization and potential for diverse biological activities compared to simpler benzothiazole derivatives .
Properties
IUPAC Name |
N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20N6O3S4/c41-29(33-35-23-5-1-3-7-25(23)46-33)37-27-17-44-31(39-27)19-9-13-21(14-10-19)43-22-15-11-20(12-16-22)32-40-28(18-45-32)38-30(42)34-36-24-6-2-4-8-26(24)47-34/h1-18H,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKVMIOUGTVWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CSC(=N3)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=NC(=CS6)NC(=O)C7=NC8=CC=CC=C8S7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20N6O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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